2-(azepane-1-carbonyl)-1H-quinolin-4-one
Description
2-(Azepane-1-carbonyl)-1H-quinolin-4-one is a synthetic quinolinone derivative featuring a seven-membered azepane ring attached via a carbonyl group at the 2-position of the quinolin-4-one core. This compound has garnered attention due to its structural similarity to kynurenic acid (KYNA), an endogenous neuroprotective agent that inhibits NMDA receptors and modulates glutamate excitotoxicity . Unlike KYNA, which poorly crosses the blood-brain barrier (BBB), this derivative demonstrates enhanced BBB permeability, making it a promising candidate for neurodegenerative and cerebrovascular disorders such as Alzheimer’s disease (AD) and ischemic stroke .
Key pharmacological properties include:
- NMDA receptor antagonism: Selective inhibition of the NR2B subunit, reducing excitotoxicity .
- Neuroprotection: Preserves hippocampal CA1 neurons and long-term potentiation (LTP) in ischemia models .
- Anti-inflammatory effects: Suppresses tumor necrosis factor-α (TNF-α) synthesis more potently than KYNA .
Properties
IUPAC Name |
2-(azepane-1-carbonyl)-1H-quinolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c19-15-11-14(17-13-8-4-3-7-12(13)15)16(20)18-9-5-1-2-6-10-18/h3-4,7-8,11H,1-2,5-6,9-10H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNRCLIDURCOEM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C2=CC(=O)C3=CC=CC=C3N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural and Physicochemical Properties
The quinolin-4-one scaffold is a common structural motif in neuroactive and antimicrobial agents. Variations in substituents significantly influence physicochemical and pharmacological profiles.
Table 1: Structural and Physicochemical Comparisons
*Calculated based on molecular formula.
Key Observations:
- Azepane vs.
- Carbonyl vs. Trifluoromethyl Groups : The 2-carbonyl group in the target compound contrasts with electron-withdrawing groups like trifluoromethyl (), which may alter electronic properties and target binding .
Pharmacological Activity
Table 2: Pharmacological Comparisons
Key Observations:
- Neuroprotection: The target compound and its dimethylaminoethylamine analog () show superior neuroprotection over KYNA due to BBB permeability and subunit-specific NMDA inhibition .
- Therapeutic Scope: Structural modifications shift therapeutic applications. For example, aurachin derivatives () with lipophilic substituents target parasitic infections, whereas antimicrobial quinolinones () prioritize heterocyclic substitutions .
Preparation Methods
Substituted Aniline Precursors
Introducing a carboxyl or halide group at the ortho-position of aniline directs functionalization to the quinoline’s 2-position during cyclization. For example, 2-nitroaniline derivatives can be reduced to 2-aminobenzoic acid, which, when subjected to Gould–Jacobs conditions, yields 2-carboxyquinolin-4-one. Subsequent activation of the carboxylic acid (e.g., via thionyl chloride) enables amide coupling with azepane (Figure 1).
Reaction Conditions :
Limitations and Optimizations
The Gould–Jacobs route often requires harsh conditions, complicating sensitive functional group retention. Decarboxylation side reactions during cyclization may reduce yields, necessitating precise temperature control.
Conrad–Limpach Synthesis for 2-Substituted Quinolones
The Conrad–Limpach method, which condenses anilines with β-ketoesters, offers direct access to 2-substituted quinolin-4-ones. By employing β-ketoesters pre-functionalized with azepane carbonyl groups, the desired substituent is incorporated during cyclization.
β-Ketoester Design
Ethyl 3-(azepane-1-carbonyl)acetoacetate serves as the key β-ketoester. Its synthesis involves coupling azepane with ethyl acetoacetate via a Steglich esterification (DCC, DMAP, 24 h, 78% yield).
Cyclization Protocol :
Regioselectivity Challenges
Competing cyclization pathways may yield 4-hydroxyquinolines unless electron-withdrawing groups (e.g., nitro) stabilize the ketone intermediate.
Post-Cyclization Functionalization Strategies
Negishi Coupling of 2-Bromoquinolin-4-one
A bromide at position 2 enables cross-coupling with organozinc reagents.
Synthesis of 2-Bromoquinolin-4-one :
Directed Ortho-Metalation
Protecting the quinolin-4-one NH as a TMS ether enables selective deprotonation at position 2 using LDA. Quenching with azepane carbonyl chloride introduces the acyl group (Figure 2).
Conditions :
-
Silylation: HMDS, TMSCl (rt, 2 h).
-
Metalation: LDA (−78°C, 1 h), then electrophilic quenching (yield: 48%).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Key Advantages | Limitations |
|---|---|---|---|
| Gould–Jacobs | 58 | Scalable, classical approach | Harsh conditions, decarboxylation |
| Conrad–Limpach | 62 | Direct 2-substitution | Complex β-ketoester synthesis |
| Negishi Coupling | 55 | Modular, late-stage functionalization | Requires brominated precursor |
| Directed Metalation | 48 | High regioselectivity | Low yield, sensitive conditions |
Q & A
Basic: What synthetic methodologies are effective for preparing 2-(azepane-1-carbonyl)-1H-quinolin-4-one and related derivatives?
Answer:
Synthesis typically involves multi-step organic reactions. For example:
- Mannich reactions can introduce substituents like azepane rings via amine-formaldehyde condensations. Yields vary (18–93%) depending on substituents and reaction conditions .
- Retro-Mannich reactions or acid hydrolysis may refine intermediates .
- Key steps : Use of paraformaldehyde and azepane derivatives for carbonyl incorporation, followed by cyclization.
Optimization : Solvent choice (ethanol, DMF), temperature control (reflux), and catalysts (e.g., Lewis acids) improve yields. Monitor progress via TLC and confirm purity via HPLC .
Table 1 : Representative Yields for Analogous Compounds
| Compound Type | Yield (%) | Key Reagents | Reference |
|---|---|---|---|
| Azepane-quinolinone hybrids | 61–93 | Paraformaldehyde, amines | |
| Sulfonyl-substituted analogs | 18–77 | Chlorobenzenesulfonyl chloride |
Basic: Which analytical techniques are critical for characterizing this compound?
Answer:
- Structural confirmation :
- Purity assessment :
Advanced: How can researchers resolve contradictions in bioactivity data for quinolin-4-one derivatives?
Answer:
Conflicting bioactivity (e.g., neuroprotective vs. inactive analogs) requires:
- Dose-response studies : Test compounds across concentrations (e.g., 1 nM–100 µM) to identify threshold effects .
- Structural analogs : Compare substituent impacts (e.g., azepane vs. piperidine rings on NMDA receptor binding) .
- Mechanistic assays : Use patch-clamp electrophysiology to validate NMDA receptor antagonism .
- Metabolic stability : Assess degradation pathways (e.g., CYP450-mediated oxidation) via LC-MS .
Example : A neuroprotective quinolin-4-one derivative showed reduced efficacy due to poor BBB penetration. Modifying the azepane group with lipophilic substituents improved bioavailability .
Advanced: What computational strategies predict the pharmacokinetic behavior of this compound?
Answer:
- ADME modeling :
- Docking studies :
Advanced: How can structure-activity relationship (SAR) studies optimize quinolin-4-one derivatives for kinase inhibition?
Answer:
- Core modifications :
- Functional assays :
- Kinase profiling : Screen against kinase panels (e.g., Eurofins) to identify off-target effects.
- Crystallography : Resolve co-crystal structures (e.g., CK2α-ATP binding site) to guide substitutions .
Table 2 : SAR Trends for Quinolin-4-one Derivatives
| Modification | Bioactivity Impact | Reference |
|---|---|---|
| C6 Fluorination | ↑ Metabolic stability | |
| Azepane N-Benzylation | ↑ CK2 inhibition (IC50 ↓) | |
| Sulfonyl incorporation | ↑ NMDA receptor selectivity |
Basic: What are the known biological activities of this compound analogs?
Answer:
- Neuroprotection : NMDA receptor antagonism reduces hippocampal CA1 neuron loss in ischemia models .
- Antimicrobial activity : 4-Hydroxyquinolin-2-ones inhibit S. aureus (MIC 8–32 µg/mL) via topoisomerase binding .
- Kinase inhibition : Azepane-substituted derivatives target CK2 (IC50 ~0.5 µM) .
Advanced: How to address discrepancies in synthetic yields for Mannich reactions of quinolin-4-ones?
Answer:
Yield variations (e.g., 18% vs. 93% in ) arise from:
- Reagent ratios : Optimize amine:formaldehyde stoichiometry (e.g., 1:2 for retro-Mannich steps).
- Solvent polarity : Polar aprotic solvents (DMF) stabilize intermediates but may promote side reactions.
- Temperature : Higher temps (reflux) accelerate cyclization but risk decomposition.
Mitigation : Use DOE (Design of Experiments) to map optimal conditions .
Advanced: What degradation pathways are relevant for this compound in physiological conditions?
Answer:
- Hydrolysis : The azepane carbonyl group is susceptible to esterase-mediated cleavage, forming 1H-quinolin-4-one metabolites .
- Oxidation : CYP3A4 metabolizes the azepane ring to N-oxide derivatives (LC-MS confirmation) .
- Photodegradation : UV exposure induces ring-opening; stabilize with light-protective formulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
